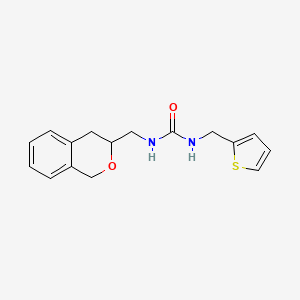
1-(Isochroman-3-ylmethyl)-3-(thiophen-2-ylmethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Isochroman-3-ylmethyl)-3-(thiophen-2-ylmethyl)urea is a chemical compound that has been of interest to researchers due to its potential applications in the field of medicine. This compound has been found to exhibit various biochemical and physiological effects that make it a promising candidate for further study. In
Mechanism of Action
The mechanism of action of 1-(Isochroman-3-ylmethyl)-3-(thiophen-2-ylmethyl)urea is not fully understood. However, studies have suggested that this compound may exert its antitumor activity by inhibiting the activity of certain enzymes involved in the growth and proliferation of cancer cells. Additionally, this compound may exert its anti-inflammatory activity by reducing the production of inflammatory cytokines.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. In addition to its antitumor and anti-inflammatory activities, this compound has been found to exhibit antioxidant activity, with studies demonstrating its ability to scavenge free radicals. Additionally, this compound has been found to have a neuroprotective effect, with studies demonstrating its ability to protect neurons from damage.
Advantages and Limitations for Lab Experiments
One advantage of using 1-(Isochroman-3-ylmethyl)-3-(thiophen-2-ylmethyl)urea in lab experiments is its ability to exhibit multiple biochemical and physiological effects. This makes it a versatile compound that can be used in various types of studies. However, one limitation of using this compound is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Future Directions
There are several future directions for research on 1-(Isochroman-3-ylmethyl)-3-(thiophen-2-ylmethyl)urea. One direction is to further investigate its antitumor activity and explore its potential as a cancer treatment. Another direction is to investigate its anti-inflammatory activity and explore its potential as a treatment for inflammatory diseases. Additionally, future research could focus on elucidating the mechanism of action of this compound and identifying its molecular targets.
Synthesis Methods
The synthesis of 1-(Isochroman-3-ylmethyl)-3-(thiophen-2-ylmethyl)urea involves the reaction of isochroman-3-carboxylic acid with thiophene-2-carboxylic acid to form an ester. This ester is then reacted with N,N'-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt) to form an amide. The resulting amide is then treated with a mixture of potassium carbonate and 1,3-dibromopropane to form the final product, this compound.
Scientific Research Applications
1-(Isochroman-3-ylmethyl)-3-(thiophen-2-ylmethyl)urea has been found to exhibit various biochemical and physiological effects that make it a promising candidate for further study. This compound has been shown to have antitumor activity, with studies demonstrating its ability to inhibit the growth of cancer cells in vitro and in vivo. Additionally, this compound has been found to exhibit anti-inflammatory activity, with studies demonstrating its ability to reduce inflammation in animal models of inflammation.
properties
IUPAC Name |
1-(3,4-dihydro-1H-isochromen-3-ylmethyl)-3-(thiophen-2-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2S/c19-16(18-10-15-6-3-7-21-15)17-9-14-8-12-4-1-2-5-13(12)11-20-14/h1-7,14H,8-11H2,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWXSGZCYGQNFKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OCC2=CC=CC=C21)CNC(=O)NCC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

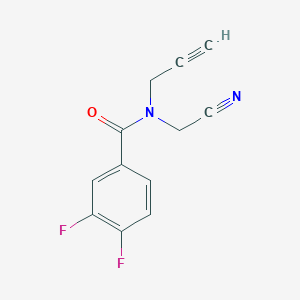


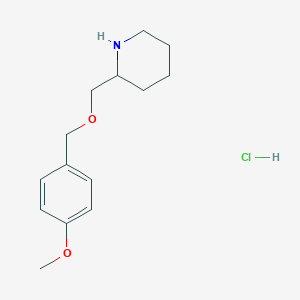
![Methyl [(4-chlorophenyl)sulfonyl]acetate](/img/structure/B2431764.png)
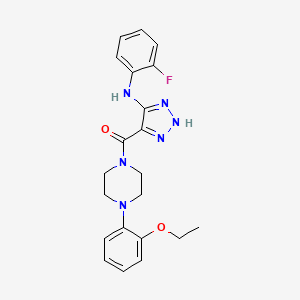
![2,4-Dihydrochromeno[4,3-c]pyrazole](/img/structure/B2431766.png)
![N-(2-fluorophenyl)-2-[3-[(4-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide](/img/structure/B2431767.png)
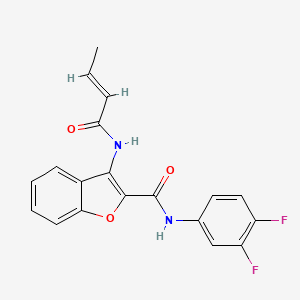
![3-[2-[3-[(5-Fluoro-6-propan-2-ylpyrimidin-4-yl)-methylamino]piperidin-1-yl]-2-oxoethyl]-5,6-dimethylpyrimidin-4-one](/img/structure/B2431770.png)
![N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-methoxybenzamide](/img/structure/B2431773.png)
![N-cyclopentyl-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2431774.png)
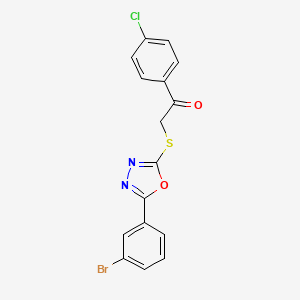
![4-ethyl-1-(3-(4-(4-methoxyphenyl)piperazin-1-yl)-3-oxopropyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2431778.png)